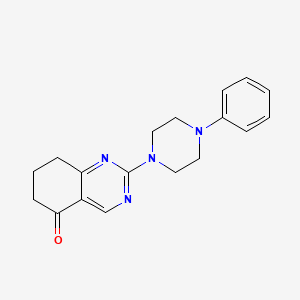![molecular formula C19H22FN3O2 B5575460 8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5575460.png)
8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}quinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a quinolone derivative that is known to have antibacterial and antimalarial properties.
Applications De Recherche Scientifique
Antibacterial Activity and DNA-Gyrase Inhibition
A series of quinoline derivatives, including structures similar to the one , have been synthesized and evaluated for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The antibacterial potency of these compounds is often compared to standard agents, highlighting the importance of specific substitutions for enhancing activity. For example, compounds with a tetrahydro-2H-pyran-4-yl and piperazinyl moiety have shown promising results against various bacterial strains and in inhibiting DNA gyrase, suggesting potential applications in treating bacterial infections (Laborde et al., 1993).
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of fluoroquinolone derivatives offer insights into their pharmacological potential. Research has been conducted on the synthesis of novel fluoroquinolone derivatives, exploring different synthetic routes and structural modifications to enhance antibacterial activity. The molecular structure and crystallography studies provide a deeper understanding of the relationship between structure and activity, guiding the development of more effective antibacterial agents (Tomišić et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of quinoline derivatives has been investigated. Fluorine substitution can significantly affect the fluorescence quantum efficiency, absorption band position, and basicity of the molecule. These properties are crucial for the development of fluorescent probes and materials with potential applications in imaging and sensing technologies (Szlachcic & Uchacz, 2018).
Therapeutic Prospects and Resistance
Research on the therapeutic prospects of new fluoroquinolones, including resistance mechanisms, is vital for the development of new antibacterial drugs. The emergence of bacterial strains resistant to existing fluoroquinolones has prompted the synthesis of novel derivatives with enhanced activity and reduced resistance potential. Understanding the mechanisms of action and resistance helps in designing drugs that remain effective against resistant bacteria (Naeem et al., 2016).
Propriétés
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(oxan-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-3-1-2-14-4-5-17(21-18(14)16)19(24)23-10-8-22(9-11-23)15-6-12-25-13-7-15/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVNFCCSLCIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5575409.png)
![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)

![5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5575421.png)
![4-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B5575423.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)
![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5575441.png)
![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)
![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)
![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)
